6-chloro-3-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
6-chloro-3-methyl-1-benzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO3. It belongs to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of a chloro group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the functional groups present on the benzofuran ring.
Substitution: Halogen substitution reactions can occur, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
6-chloro-3-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid: This compound has a hydroxyl group instead of a chloro group, which can significantly alter its chemical and biological properties.
6-chloro-3-methyl-1-benzofuran-2-carboxylic acid: This compound is structurally similar but may have different substituents at other positions on the benzofuran ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 6th position and the carboxylic acid group at the 2nd position makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
6-chloro-3-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO3/c1-5-7-3-2-6(11)4-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAVUEBXBBRYED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81718-75-4 |
Source
|
Record name | 6-chloro-3-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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